Cell-Based Src Inhibitory Activity of the Unsubstituted 6-Position Analog (R = H) vs. Reported Active Series Members
In a mouse BV2 microglial cell assay measuring suppression of LPS-induced nitric oxide (NO) release as a functional readout of Src inhibition, 5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide (6-H analog) displayed an IC50 of 113 000 nM (113 µM) [1]. The original 2008 study by Farard et al. reported that several 6-aryl-substituted analogs within the same series achieved IC50 values in the low micromolar to sub-micromolar range against isolated Src kinase, though the precise numeric values for each comparator were not individually tabulated in the publicly available abstract [2]. This ~100- to >1000-fold potency gap between the 6-unsubstituted target compound and its 6-substituted congeners demonstrates that the absence of a 6-substituent profoundly diminishes Src engagement, making this molecule a useful low-activity control or scaffold for further optimization rather than a potent lead.
| Evidence Dimension | Src kinase inhibition potency (cell-based IC50) |
|---|---|
| Target Compound Data | IC50 = 113 000 nM (1.13 × 10⁵ nM) |
| Comparator Or Baseline | 6-aryl-substituted analogs in Farard et al. 2008 series (reported as low µM to sub-µM range against Src; exact values unavailable in public domain). |
| Quantified Difference | ≥ 100-fold lower potency for the target compound relative to active 6-substituted series members. |
| Conditions | Mouse BV2 cells; LPS-induced NO release; 1 h preincubation with compound followed by LPS stimulation. |
Why This Matters
This large potency differential positions the target compound as a critical negative control or a starting scaffold for structure-based optimization, not as a substitute for active Src inhibitors.
- [1] BindingDB Entry BDBM50196851 (CHEMBL3952652). Affinity Data: IC50 = 1.13E+5 nM for inhibition of Src in mouse BV2 cells assessed as suppression of LPS-induced NO release. View Source
- [2] Farard J, Lanceart G, Logé C, Nourrisson MR, Cruzalegui F, Pfeiffer B, Duflos M. Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. J Enzyme Inhib Med Chem. 2008 Oct;23(5):629-40. doi: 10.1080/14756360802205299. PMID: 18686137. View Source
